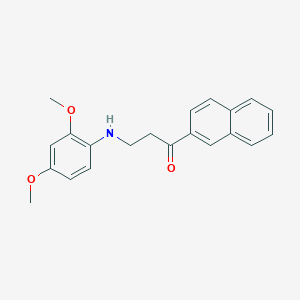

3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone

Description

3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of anilino ketones This compound is characterized by the presence of a naphthyl group and a dimethoxyaniline moiety attached to a propanone backbone

Properties

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-24-18-9-10-19(21(14-18)25-2)22-12-11-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGLYXWDCDKFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 2,4-dimethoxyaniline, is prepared by the methylation of 2,4-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.

Coupling with Naphthyl Group: The 2,4-dimethoxyaniline is then coupled with 2-naphthyl bromide through a nucleophilic substitution reaction. This step is usually carried out in the presence of a palladium catalyst and a base like sodium carbonate.

Formation of the Propanone Backbone: The final step involves the introduction of the propanone group through a Friedel-Crafts acylation reaction. This is achieved by reacting the coupled product with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(2,4-Dimethoxyanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.

3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone: Similar structure but with a 4-methylphenyl group.

Uniqueness

3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both the naphthyl and dimethoxyaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic molecule with potential biological activities. Its structure includes a dimethoxyaniline moiety and a naphthyl group, suggesting possible interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Dimethoxyaniline : A substituted aniline that may influence the compound's reactivity and biological interactions.

- Naphthyl Group : Known for its hydrophobic characteristics, which can enhance membrane permeability.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, studies on related naphthyl derivatives have shown moderate activity against various bacterial and fungal strains. The antimicrobial efficacy can be attributed to the ability of these compounds to disrupt cellular membranes or interfere with metabolic pathways in microorganisms .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cancer cell lines revealed that the compound exhibits selective cytotoxicity, potentially making it a candidate for further development as an anticancer agent. The results indicated that at certain concentrations, the compound significantly reduced cell viability compared to control groups .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Reduced viability in cancer cells | |

| Apoptosis Induction | Triggered apoptotic pathways |

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) | Cell Line |

|---|---|---|

| 10 | 85 | HeLa |

| 50 | 65 | MCF-7 |

| 100 | 40 | A549 |

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on breast cancer cell lines. The compound was administered at varying concentrations over a period of 48 hours. Results demonstrated a dose-dependent decrease in cell proliferation with significant apoptosis observed at higher concentrations. These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related naphthyl compounds. The study tested several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to this compound exhibited notable antibacterial activity, supporting further exploration into its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.